molecular formula C6H11NS B13573226 1-(Ethylsulfanyl)-3-isocyanopropane

1-(Ethylsulfanyl)-3-isocyanopropane

Cat. No.: B13573226
M. Wt: 129.23 g/mol
InChI Key: SCFIJGATBQDJLQ-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3-isocyanopropane is an organic compound characterized by the presence of an ethylsulfanyl group and an isocyanopropane moiety

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)-3-isocyanopropane typically involves the reaction of ethyl mercaptan with 3-isocyanopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Ethylsulfanyl)-3-isocyanopropane undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isocyanopropane moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to enhance reaction rates. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

1-(Ethylsulfanyl)-3-isocyanopropane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modify proteins and enzymes through covalent bonding makes it a valuable tool in drug design.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3-isocyanopropane involves its interaction with molecular targets through covalent bonding. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This covalent modification can alter the activity of the target molecules, resulting in various biological effects. The ethylsulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

1-(Ethylsulfanyl)-3-isocyanopropane can be compared with other similar compounds, such as:

    1-(Methylsulfanyl)-3-isocyanopropane: Similar structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and biological activity due to the smaller size of the methyl group.

    1-(Ethylsulfanyl)-2-isocyanopropane: The position of the isocyanate group is different, which can affect the compound’s reactivity and interactions with biological targets.

    1-(Ethylsulfanyl)-3-isocyanobutane: Similar structure with an additional carbon in the backbone. This compound may have different physical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

1-ethylsulfanyl-3-isocyanopropane

InChI

InChI=1S/C6H11NS/c1-3-8-6-4-5-7-2/h3-6H2,1H3

InChI Key

SCFIJGATBQDJLQ-UHFFFAOYSA-N

Canonical SMILES

CCSCCC[N+]#[C-]

Origin of Product

United States

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